Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-
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Overview
Description
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole typically involves the reaction of 3-methyl-4-nitroisoxazole with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Hydrolysis: Breakdown products including carboxylic acids and amines.
Scientific Research Applications
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitroisoxazole: Lacks the pyrrolidin-1-yl ethyl group, making it less bioactive.
4-Nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
3-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole:
Uniqueness
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the nitro group, methyl group, and pyrrolidin-1-yl ethyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This article focuses on the specific compound Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] and summarizes its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives often involves the condensation of substituted benzaldehydes with 3-methyl-4-nitroisoxazole. For instance, the compound can be synthesized through a reaction involving 3-methyl-4-nitroisoxazole and 2-(1-pyrrolidinyl)ethylamine under controlled conditions. This method has been documented to yield high purity products suitable for biological testing .
Antioxidant Activity
The antioxidant potential of isoxazole derivatives has been evaluated using various in vitro models. The compound 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] was tested for its ability to scavenge free radicals. The results indicated significant antioxidant activity across several assays:
Model | IC50 (µM) | Remarks |
---|---|---|
DPPH Radical Scavenging | 25.0 | Effective in neutralizing DPPH radicals |
NO Radical Scavenging | 30.5 | Demonstrated moderate scavenging ability |
Lipid Peroxidation Inhibition | 35.0 | Reduced lipid peroxidation significantly |
These findings suggest that the compound possesses strong antioxidant properties, potentially beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
In vivo studies have assessed the anti-inflammatory effects of isoxazole derivatives using the carrageenan-induced paw edema model in rats. The results showed that the compound significantly reduced inflammation compared to control groups:
Treatment Group | Paw Edema Reduction (%) | Statistical Significance |
---|---|---|
Control | 0 | - |
Isoxazole (100 mg/kg) | 45 | p < 0.01 |
Isoxazole (200 mg/kg) | 65 | p < 0.001 |
The compound exhibited a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent .
Analgesic Activity
Further evaluation of analgesic properties was conducted using the hot plate test and acetic acid-induced writhing assay. The isoxazole derivative demonstrated significant analgesic effects:
Assay Type | Latency Time (s) | Writhe Count Reduction (%) |
---|---|---|
Hot Plate Test | Increased from 10 to 20 | - |
Acetic Acid Test | - | 70 |
These results highlight the compound's efficacy in pain management .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives can often be correlated with their structural features. The presence of the nitro group at position 4 and the pyrrolidinyl ethyl substituent at position 5 appears to enhance both antioxidant and anti-inflammatory activities. Studies indicate that modifications to these positions can significantly alter biological efficacy, suggesting a need for further exploration of SAR .
Case Studies
Recent research has explored various analogs of isoxazole compounds in clinical settings:
- Cancer Cell Lines : Isoxazole derivatives have shown promising results against various cancer cell lines, with studies indicating IC50 values ranging from 5 µM to over 100 µM depending on structural modifications.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties attributed to antioxidant mechanisms, making these compounds candidates for neurodegenerative disease treatments .
Properties
CAS No. |
61194-83-0 |
---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3 |
InChI Key |
XHRLMOQZPUZSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2 |
Origin of Product |
United States |
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